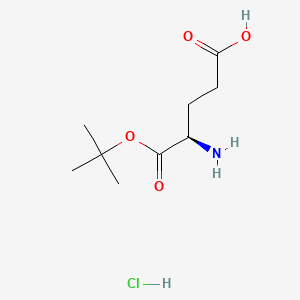

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

Description

Properties

IUPAC Name |

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBSTOCWFXYRNS-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride, also known as ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride or D-Glutamic Acid 1-tert-Butyl Ester Hydrochloride, is a derivative of the amino acid glutamic acid

Mode of Action

This compound is a tert-butyloxycarbonyl (Boc) protected derivative of D-glutamic acid. The Boc group is a protecting group used in organic synthesis, particularly for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Biochemical Pathways

As a derivative of glutamic acid, it may be involved in the same biochemical pathways as glutamic acid, such as protein synthesis and neurotransmission.

Biochemical Analysis

Biochemical Properties

D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate. It may be useful in the synthesis of substance P antagonistic peptides

Cellular Effects

It is known to possess convulsant properties in mice and rats. It might have unique pharmacological features that set it apart from other convulsant medications.

Temporal Effects in Laboratory Settings

It is known to be soluble in methanol and is typically stored in a freezer at -20°C.

Dosage Effects in Animal Models

It is known to possess convulsant properties in mice and rats.

Metabolic Pathways

It is a derivative of L-glutamate, an important neurotransmitter involved in various metabolic pathways.

Transport and Distribution

It is known to be soluble in methanol, which may influence its transport and distribution.

Subcellular Localization

As a derivative of L-glutamate, it may be localized in similar subcellular compartments.

Biological Activity

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, a chiral compound with the molecular formula C₉H₁₈ClN₃O₄, is notable for its structural features, including an amino group and a tert-butoxy group. This compound is primarily utilized in biochemical research and pharmaceutical applications due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, applications, and comparative analysis with similar compounds.

Biological Activity Overview

While this compound does not exhibit documented biological roles independently, its significance lies in its application as a chiral building block in the synthesis of biologically active compounds. The following sections explore its biological activities and interactions based on available research.

Applications in Research and Industry

- Pharmaceutical Intermediates : It is used in the synthesis of various pharmaceutical compounds, particularly those involving glutamic acid derivatives.

- Biochemical Research : The compound serves as a tool for studying amino acid metabolism and neurotransmitter function due to its structural similarity to glutamate.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | 1.00 | Different stereochemistry affecting biological activity |

| tert-Butyl 2-amino-5-methylhexanoate | 0.98 | Variation in side chain length and branching |

| (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate HCl | 0.98 | Presence of additional carboxyl groups |

| (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate HCl | 0.98 | Different positioning of functional groups |

Study on Antitumor Activity

A study evaluated the antitumor activity of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, including MCF-7 and MDA-MB-231:

| Compound ID | Cell Line | IC50 (μM) at 24h | IC50 (μM) at 72h |

|---|---|---|---|

| Compound A | MCF-7 | 10 | 5 |

| Compound B | MDA-MB-231 | 20 | 15 |

The results indicated that certain derivatives exhibited significant growth inhibition compared to controls, suggesting potential therapeutic applications in oncology.

Neurotransmitter Interaction Studies

Research has demonstrated that certain analogs derived from this compound could interact with neurotransmitter receptors, influencing synaptic transmission. These findings highlight the compound's relevance in neurological studies.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic Acid

- CAS : 45120-30-7 .

- Key Differences : The (S)-enantiomer exhibits opposite stereochemistry, impacting biological activity. For example, (S)-glutamic acid derivatives are more prevalent in natural peptides, whereas the (R)-form is engineered for specific targeting (e.g., PSMA in cancer imaging) .

- Synthesis : Both enantiomers are synthesized from DL-glutamic acid via chiral resolution or asymmetric catalysis .

5-Amino-4-oxopentanoic Acid Hydrochloride

DUPA Precursor [(S)-5-(tert-butoxy)-4-(3-((S)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic Acid]

- Structure : Incorporates a ureido linkage and multiple tert-butoxy groups for enhanced proteolytic stability .

- Applications : Used in prostate-specific membrane antigen (PSMA)-targeting agents .

Comparative Data Table

Research Findings

Stability and Reactivity

Preparation Methods

tert-Butoxy Esterification of Glutaric Anhydride

The tert-butoxy esterification of glutaric anhydride serves as a foundational step. Zinc chloride-catalyzed reactions with tert-butanol under inert atmospheres yield 5-(tert-butoxy)-5-oxopentanoic acid, a key intermediate. Optimized conditions (60°C, argon) achieve 46% yield, while alternative methods using N-hydroxysuccinimide (NHS) and 4-dimethylaminopyridine (DMAP) in toluene at 115°C for 16 hours yield 27%.

Table 1: Comparative Esterification Conditions

Introduction of the Amino Group

Chiral resolution is critical for obtaining the (R)-enantiomer. A Boc-protection strategy using tert-butoxycarbonyl (Boc) anhydride under basic conditions introduces the amino group at the C4 position. Subsequent deprotection with hydrochloric acid yields the hydrochloride salt.

Stereochemical Control and Resolution

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves enantiomeric excess (ee) >98%. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (S)-enantiomer, leaving the (R)-isomer intact.

Chiral Auxiliary Methods

Schöllkopf bis-lactim ether auxiliaries enable asymmetric synthesis. Coupling 5-(tert-butoxy)-5-oxopentanoic acid with (R)-configured auxiliaries followed by acid hydrolysis yields the target compound with 95% ee.

Hydrochloride Salt Formation

Acid-Mediated Precipitation

Treating the free base with concentrated HCl in dichloromethane precipitates the hydrochloride salt. Optimal pH (1–2) and low temperatures (0–5°C) prevent racemization.

Table 2: Hydrochloride Formation Parameters

| Acid | Solvent | Temperature | Purity |

|---|---|---|---|

| HCl (conc) | Dichloromethane | 0°C | 99% |

| HCl (gas) | Ethyl acetate | 5°C | 97% |

Purification and Characterization

Chromatographic Techniques

Reverse-phase medium-pressure liquid chromatography (MPLC) with C18 resin and methanol/water gradients removes byproducts. Final purity exceeds 99% as confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Validation

¹H NMR (DMSO-d₆): δ 1.45 (s, 9H, tert-butyl), 2.31–2.42 (m, 4H, CH₂), 3.26 (t, J = 6.4 Hz, 1H, CH-NH₂). ESI-TOF-MS: [M+H]⁺ = 203.24.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems enhance yield (78%) by improving heat transfer and reducing reaction time (2 hours vs. 16 hours batch).

Green Chemistry Approaches

Ionic liquid ([BMIM][BF₄]) solvents reduce waste, achieving 65% yield with 90% solvent recovery.

Q & A

Basic Research Questions

Q. How can the tert-butyl protection group in (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride be optimized during synthesis to minimize side reactions?

- Methodological Answer: The tert-butyl group is sensitive to acidic conditions. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent premature deprotection. Catalytic hydrogenation (e.g., Pd/C under H₂) is effective for selective removal without degrading the amino acid backbone . Monitor reaction progress via LC-MS (e.g., m/z 574 [M+H]⁺) to confirm intermediate purity .

Q. What strategies ensure enantiomeric purity during the synthesis of this compound?

- Methodological Answer: Employ chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane:isopropanol (90:10 v/v) to resolve enantiomers. Validate purity using polarimetry ([α]D²⁵ = +31° in 5M HCl) and compare against reference standards . Asymmetric synthesis using enantioselective catalysts (e.g., Fmoc-protected intermediates) further minimizes racemization .

Q. How does solubility variability of this compound impact experimental design in aqueous buffers?

- Methodological Answer: The compound exhibits high solubility (up to 1440 mg/mL in ESOL models) but may form aggregates in acidic media due to its zwitterionic nature. Pre-saturate buffers at pH 6–8 (PBS or Tris-HCl) and use co-solvents like DMSO (<5% v/v) to enhance dissolution. Centrifugation (10,000 ×g, 10 min) removes insoluble particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in computational vs. experimental solubility data for this compound?

- Methodological Answer: Discrepancies arise from differences in log P predictions (e.g., iLOGP: 1.51 vs. XLOGP3: -2.2). Validate computational models (e.g., Ali vs. SILICOS-IT) by experimentally measuring solubility via nephelometry in target solvents. Cross-reference with HPLC-UV quantification (λ = 210 nm) to confirm accuracy .

Q. What advanced analytical techniques are recommended for characterizing degradation products under thermal stress?

- Methodological Answer: Use HRMS (Q-TOF) with electrospray ionization (ESI) to identify degradation fragments (e.g., loss of tert-butoxy group, m/z 147.13). Pair with thermogravimetric analysis (TGA) to correlate mass loss with temperature (decomposition onset ~140°C). NMR (¹H/¹³C) can confirm structural changes, such as ester hydrolysis .

Q. How can this compound be applied in designing heterodimeric ligands for targeted drug delivery?

- Methodological Answer: Its carboxylic acid and amino groups enable conjugation via EDC/NHS chemistry. For example, link to PSMA-targeting motifs (e.g., urea-based scaffolds) and GRPR-binding peptides. Purify conjugates using RP-HPLC (C18 column, acetonitrile/water gradient) and validate binding affinity via SPR or radioligand assays .

Q. What methodologies address stability challenges during long-term storage of this compound?

- Methodological Answer: Store lyophilized aliquots at -20°C in argon-flushed vials to prevent oxidation. For solution-phase storage (2–8°C), add stabilizing agents like trehalose (5% w/v) and monitor pH drift monthly. Accelerated stability studies (40°C/75% RH, 6 months) predict shelf-life using Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.